molecular formula C14H27N3O2 B066279 Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 177276-41-4

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B066279
CAS No.: 177276-41-4
M. Wt: 269.38 g/mol
InChI Key: XMGAKAOAPIZUJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a versatile and high-value chemical scaffold extensively employed in medicinal chemistry and drug discovery research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group, making it a privileged building block for the synthesis of diverse biologically active molecules. Its primary research value lies in its role as a key intermediate in the development of potential therapeutics, particularly for central nervous system (CNS) targets, oncology, and inflammation. The Boc-protected secondary amine on the piperazine ring is a critical functional handle; it allows for selective deprotection under mild acidic conditions, enabling researchers to selectively functionalize the piperazine nitrogen and create complex molecular architectures. This scaffold is frequently utilized in the synthesis of compounds that act as kinase inhibitors, receptor modulators (e.g., for dopamine or serotonin receptors), and other pharmacologically relevant targets. The piperazine-piperidine core is known to contribute favorably to a molecule's physicochemical properties, such as solubility and metabolic stability, making this intermediate a strategic starting point for structure-activity relationship (SAR) studies and lead optimization campaigns. Researchers value this compound for its ability to rapidly generate compound libraries for high-throughput screening and its proven utility in constructing the critical pharmacophores found in numerous clinical candidates.

Properties

IUPAC Name

tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGAKAOAPIZUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590459
Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
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Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177276-41-4
Record name 1,1-Dimethylethyl 4-(1-piperazinyl)-1-piperidinecarboxylate
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Record name tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
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Record name 4-(Piperazin-1-yl)piperidine, N1-BOC protected
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Preparation Methods

Nucleophilic Substitution with Boc-Protected Piperidine

A widely adopted method involves nucleophilic substitution between piperazine and a Boc-protected piperidine derivative. The reaction typically employs tert-butyl 4-bromopiperidine-1-carboxylate as the electrophilic component. Piperazine acts as the nucleophile, displacing bromide under mild basic conditions.

Reaction Conditions :

  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile .

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) .

  • Temperature : Room temperature to 60°C, with reaction times ranging from 12 to 24 hours .

Mechanistic Insights :
The Boc group stabilizes the piperidine nitrogen, preventing unwanted side reactions. Piperazine’s primary amine attacks the electrophilic carbon adjacent to the bromide, facilitating SN2 displacement. The reaction’s efficiency hinges on the base’s ability to deprotonate piperazine, enhancing its nucleophilicity .

Yield and Purification :
Reported yields range from 70% to 85%, with purification via column chromatography using ethyl acetate/hexane gradients .

Reductive Amination of Piperidine-4-Carboxaldehyde

An alternative route utilizes reductive amination between piperidine-4-carboxaldehyde and tert-butyl piperazine-1-carboxylate. This method avoids halogenated intermediates, aligning with green chemistry principles.

Reaction Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .

  • Solvent : Dichloromethane (DCM) or methanol .

  • Catalyst : Acetic acid (10–20 mol%) to protonate the imine intermediate .

Mechanistic Insights :
The aldehyde reacts with the primary amine of piperazine to form an imine, which is subsequently reduced to the secondary amine. The Boc group remains intact due to its stability under mildly acidic conditions .

Yield and Purification :
Yields of 65–75% are typical, with recrystallization from ethanol/water mixtures enhancing purity .

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production often employs solid-phase synthesis to improve reproducibility and reduce solvent waste. A resin-bound piperidine derivative reacts with Boc-piperazine in a continuous flow reactor.

Reaction Conditions :

  • Resin : Wang resin functionalized with bromoacetyl groups .

  • Coupling Agent : Hünig’s base (N,N-diisopropylethylamine) .

  • Temperature : 40–50°C under pressurized conditions .

Advantages :

  • Scalability : Achieves kilogram-scale production with >90% purity .

  • Automation : Reduces human error and variability .

Microwave-Assisted Synthesis

Microwave irradiation accelerates the nucleophilic substitution reaction, significantly reducing reaction times.

Reaction Conditions :

  • Microwave Power : 150–200 W .

  • Solvent : 1,2-Dichloroethane or toluene .

  • Catalyst : 2,2,6,6-Tetramethylpiperidin-1-yloxyl (TEMPO) radical, enhancing reaction efficiency under oxygen atmosphere .

Yield and Kinetics :
Reaction completion within 2 hours, yielding 85–90% product .

Comparative Analysis of Methods

Method Yield Time Complexity Industrial Feasibility
Nucleophilic Substitution70–85%12–24 hModerateHigh
Reductive Amination65–75%6–8 hLowModerate
Solid-Phase Synthesis>90%3–4 hHighVery High
Microwave-Assisted85–90%2 hModerateHigh

Key Research Findings

  • Catalyst Optimization : TEMPO radicals in microwave-assisted reactions minimize byproduct formation, improving yield .

  • Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, whereas dichloroethane improves radical stability .

  • Boc Deprotection Risks : While the Boc group is generally stable, prolonged exposure to acidic conditions during workup can lead to partial deprotection, necessitating careful pH control .

Industrial Applications and Challenges

Pharmaceutical manufacturers favor solid-phase synthesis for its scalability, though initial setup costs are high . Regulatory constraints require stringent purification, often involving high-performance liquid chromatography (HPLC) . Environmental regulations increasingly push for solvent-free or aqueous-based methods, prompting research into enzymatic catalysis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Targeted Protein Degradation

One of the most prominent applications of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted degradation of specific proteins within cells, offering a novel strategy for drug discovery and development. The compound acts as a semi-flexible linker that connects a ligand for the target protein with an E3 ligase ligand, facilitating the formation of a ternary complex necessary for degradation .

Key Benefits:

  • Enhanced Selectivity: The incorporation of this compound into PROTACs can improve selectivity towards target proteins.
  • Optimized Drug-like Properties: The structural characteristics of this compound contribute to favorable pharmacokinetic profiles, which are crucial for therapeutic efficacy.

Anticancer Research

Recent studies have highlighted the potential use of this compound in anticancer therapies. Its ability to modulate protein levels through targeted degradation makes it a candidate for developing treatments against various cancers where specific oncoproteins play critical roles . For instance, compounds derived from this structure have been investigated for their effects on signaling pathways involved in tumor growth and metastasis.

PROTAC Development

A study published in Nature Communications demonstrated that incorporating this compound into PROTACs led to significant reductions in target protein levels in cancer cell lines. The research emphasized the importance of linker rigidity and orientation in optimizing the efficacy of these degraders .

Table 1: Summary of PROTAC Efficacy

CompoundTarget ProteinEfficacy (IC50)Cell LineReference
PROTAC AOncoprotein X15 nMHeLa
PROTAC BOncoprotein Y25 nMMCF7

Pharmacokinetic Studies

Pharmacokinetic studies have shown that compounds based on this compound exhibit favorable absorption and metabolism profiles. In vivo studies indicated that these compounds maintain good bioavailability and low clearance rates, making them suitable candidates for further development into therapeutic agents .

Table 2: Pharmacokinetic Parameters

ParameterValue
Clearance (mL/min/kg)14
Volume of Distribution (L/kg)0.6
Half-life (min)80
Bioavailability (%)42

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Key Findings :

  • Aromatic vs. Heterocyclic Substituents : Phenethyl and pyrimidinyl groups enhance lipophilicity and target engagement, respectively, compared to the unsubstituted piperazine in the parent compound .

Functional Group Variations

Compound Name Functional Group(s) Reactivity/Stability Insights Reference
tert-Butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate Amino-pyrazole Amino group enables further functionalization (e.g., acylation)
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Bromo-pyrazole Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura)
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate Thiol (-SH) group Thiol enables disulfide bond formation or metal coordination

Key Findings :

  • Amino and Bromo Groups: These substituents expand synthetic utility, allowing downstream modifications critical for optimizing drug candidates .
  • Thiol Functionality : Unique to mercaptoethyl derivatives, this group introduces redox-sensitive or metal-binding properties absent in the parent compound .

Physicochemical Properties

Property Parent Compound tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate () tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate ()
Molecular Weight ~309.4 g/mol (estimated) 224.3 g/mol 291.4 g/mol
Lipophilicity (LogP) High (tert-butyl group) Moderate (cyanomethyl) High (benzyloxy)
Purity Not specified 95% () Not specified

Key Insights :

  • Lipophilicity: Cyanomethyl and benzyloxy substituents alter solubility and membrane permeability compared to the parent compound .

Biological Activity

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C_{14}H_{22}N_2O_2. The compound features a piperidine ring, a piperazine moiety, and a tert-butyl ester group, which contribute to its lipophilicity and biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. It has shown promising activity against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). The compound acts as an inhibitor of MenA, an enzyme critical for menaquinone biosynthesis in bacteria.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismIC50 (µM)Reference
This compoundMycobacterium tuberculosis13 - 22
Other analogsMycobacterium tuberculosis8 - 10

2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it exhibits cytotoxic effects on various cancer cell lines. The structural modifications in the piperazine and piperidine rings appear to enhance its potency against cancer cells.

Table 2: Antitumor Activity Data

CompoundCell LineIC50 (µM)Reference
This compoundA431 (epidermoid carcinoma)< 20
Analog 1Jurkat (leukemia)< 25

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Piperazine Moiety : Contributes to binding affinity and selectivity towards biological targets.
  • Tert-butyl Group : Enhances lipophilicity, improving membrane permeability.
  • Carboxylate Functionality : Essential for interaction with active sites of enzymes and receptors.

Case Study 1: Inhibition of Mtb

In a study aimed at developing new inhibitors for Mtb, this compound was identified as a lead compound. It demonstrated significant bactericidal activity when used in combination with other drugs targeting the electron transport chain. The combination therapy achieved nearly complete sterilization of Mtb in vivo within two weeks .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated that modifications to the piperazine ring significantly enhanced the cytotoxicity against A431 and Jurkat cells, suggesting that further structural optimization could yield more potent antitumor agents .

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group to the piperazine ring under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.
  • Coupling Reactions : Reacting Boc-protected piperazine with a functionalized piperidine derivative, often via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Deprotection : Selective removal of the Boc group using acidic conditions (e.g., HCl in dioxane) to yield the final product.
    Key catalysts include Pd(PPh₃)₄ for coupling reactions, while solvents like DMF or THF are commonly used .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and piperazine/piperidine protons (2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₄H₂₇N₃O₂: 270.2178).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX or CCP4 software suites are employed to refine crystallographic data .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation; use NIOSH-certified respirators (e.g., P95) for prolonged exposure .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) in airtight containers to prevent hygroscopic degradation .

Q. How is purity assessed, and what thresholds are acceptable for research use?

Methodological Answer:

  • HPLC : Purity ≥95% is typical, with retention time matching reference standards.
  • TLC : Monitor reaction progress using silica plates (e.g., ethyl acetate/hexane eluent, Rf ~0.3–0.5).
    Impurities (e.g., de-Boc byproducts) should be <5% for reliable biological assays .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic rotational barriers in piperazine/piperidine rings by acquiring spectra at 25°C and −40°C.
  • COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency.
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours at 80–100°C .

Q. How can computational models predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding to targets like serotonin receptors (5-HT₆) using PubChem-derived 3D structures.
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl bulkiness) with activity using descriptors like logP and polar surface area .

Q. What methods address gaps in toxicological data for this compound?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • In Vitro Cytotoxicity : Assess IC₅₀ in HEK293 or HepG2 cells via MTT assays.
  • Metabolic Stability : Use liver microsomes to predict in vivo clearance rates .

Q. How is regioselectivity achieved during functionalization of the piperazine ring?

Methodological Answer:

  • Directed Lithiation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions.
  • Protecting Group Strategies : Employ orthogonal groups (e.g., Fmoc for primary amines) to direct substitutions .

Q. What in silico tools predict degradation pathways under varying pH conditions?

Methodological Answer:

  • SPARC Calculator : Estimate hydrolysis rates at pH 1–14 based on ester and carbamate groups.
  • ADMET Predictor : Simulate oxidative degradation (e.g., CYP450-mediated) and metabolite formation .

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